2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid
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Overview
Description
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diphenoxy groups and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid typically involves a multi-step process starting from readily available precursors. One common method involves the use of 2,4,6-trichloro-1,3,5-triazine as the starting material. The chlorine atoms are sequentially displaced by aryloxy and arylamino groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions where the diphenoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium aryloxides and arylamines, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The diphenoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine
- 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine
- 2-[4-(Hexyloxy)-2-hydroxyphenyl]-4,6-diphenyl-1,3,5-triazine
Uniqueness
What sets 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid apart from similar compounds is its unique combination of a triazine ring with diphenoxy groups and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(2)13-17(18(26)27)22-19-23-20(28-15-9-5-3-6-10-15)25-21(24-19)29-16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,26,27)(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWKAVUOQBDRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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